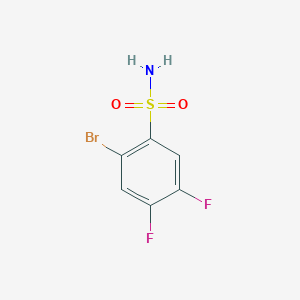

2-Bromo-4,5-difluorobenzenesulfonamide

Description

QSRR Example: A QSRR model could predict the rate constant (log k) of an SNAr reaction for a series of derivatives. The model might take the form: log k = c₀ + c₁(LUMO) + c₂(V_min) + c₃(σ) where LUMO energy reflects susceptibility to nucleophilic attack, Vmin relates to electrostatic attraction, and σ is a steric parameter.

QSPR Example: A QSPR model could predict a physical property like aqueous solubility (-log Sw). nih.gov Such a model for halogenated aromatic compounds might look like: -log S_w = c₀ + c₁(log K_ow) + c₂(V_mc) + c₃(V_s,av⁻) where log Kow accounts for hydrophobicity, Vmc for molecular size, and Vs,av⁻ for electrostatic interactions with water. nih.gov

These models, once validated, can be used to predict the properties of newly designed compounds before they are synthesized, saving significant time and resources in the discovery and optimization process. researchgate.netnih.gov

Table 2: Hypothetical Descriptors for a QSPR Model of Benzenesulfonamide (B165840) Derivatives

| Descriptor Type | Specific Descriptor | Property Encoded | Potential Application |

|---|---|---|---|

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Susceptibility to nucleophilic attack | Predicting reactivity in SNAr reactions (QSRR). |

| Electronic | Vmin (Minimum electrostatic potential) | Site of strongest electrostatic attraction | Modeling interactions with biological targets. nih.gov |

| Physicochemical | log Kow (Octanol-water partition coefficient) | Hydrophobicity/Lipophilicity | Predicting membrane permeability and bioavailability. nih.gov |

| Steric/Topological | Vmc (Molecular volume) | Molecular size | Correlating with solubility and binding site compatibility. nih.gov |

| Thermodynamic | ΔHf (Enthalpy of formation) | Molecular stability | Predicting reaction thermodynamics. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDYXVQEGMTFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Mechanistic Studies of Reactivity and Transformation Pathways

Investigations into the Electrophilic Nature of the Benzenesulfonyl Moiety

The benzenesulfonyl group in 2-Bromo-4,5-difluorobenzenesulfonamide is a potent electrophilic center. The sulfur (VI) atom is rendered significantly electron-deficient by the two doubly bonded oxygen atoms and its attachment to a highly fluorinated aromatic ring. The fluorine atoms at the C4 and C5 positions exert strong negative inductive effects (-I), withdrawing electron density from the benzene (B151609) ring and, consequently, from the sulfur atom. This electronic arrangement enhances the electrophilicity of the sulfonyl group, making it susceptible to attack by nucleophiles.

While direct kinetic studies on this compound are not extensively documented in publicly accessible literature, the reactivity can be inferred from related structures. In analogous aryl sulfonyl compounds, the presence of electron-withdrawing groups on the aromatic ring is known to increase the electrophilicity of the sulfur atom, making it more reactive toward desirable SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click reactions. This principle suggests that the difluoro substitution pattern on the subject molecule significantly activates the sulfonyl group.

Reactions involving this moiety typically proceed via nucleophilic attack at the sulfur atom, leading to the displacement of a leaving group. In the context of the sulfonamide, while the amide group is generally a poor leaving group, the electrophilically activated sulfur center can participate in reactions under specific conditions, such as with strong nucleophiles or in intramolecular cyclization processes where favorable ring formation provides a thermodynamic driving force.

The Bromine Atom as a Versatile Handle for Cross-Coupling Reactions

The bromine atom at the C2 position is a key functional group that serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Its reactivity is modulated by the electronic environment of the benzene ring. The ortho-sulfonamide group, while electron-withdrawing, can also play a role in the kinetics of these reactions, potentially through steric hindrance or coordinating effects with the metal catalyst. The C-Br bond is significantly more reactive than the C-F bonds on the ring in typical palladium or nickel-catalyzed cycles, allowing for selective functionalization.

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl bromides are among the most common and effective electrophiles for these transformations. The general catalytic cycle for a Pd(0)-catalyzed cross-coupling of an aryl bromide (Ar-Br) involves three key steps: oxidative addition of the Ar-Br to the Pd(0) complex to form a Pd(II)-Ar-Br species, transmetalation with an organometallic nucleophile (R-M), and reductive elimination to yield the coupled product (Ar-R) and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions. For this compound, a typical Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base.

While specific examples detailing the Suzuki coupling of this compound are found primarily within the patent literature for the synthesis of complex pharmaceutical intermediates, the general conditions can be outlined. A representative reaction would utilize a catalyst system such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, with a base like K₂CO₃, Cs₂CO₃, or K₃PO₄ in a solvent mixture such as dioxane/water or toluene/ethanol.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Typical Value |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | (if applicable) SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Boron Reagent | Arylboronic acid, Vinylboronic acid |

| Solvent | Dioxane/H₂O, Toluene/EtOH, DMF |

| Temperature | 80-110 °C |

This table represents generalized conditions for Suzuki-Miyaura reactions involving similar aryl bromides, as specific kinetic data for this compound is proprietary or not widely published.

The Stille coupling utilizes organotin reagents (organostannanes) as the nucleophilic partner. This method is valued for its tolerance of a wide variety of functional groups. The reaction of this compound with an organostannane, catalyzed by a palladium complex, would proceed under neutral or mildly basic conditions to form a C-C bond.

The Sonogashira coupling is a powerful method for the formation of a bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of a base, often an amine like triethylamine (B128534) or diisopropylamine, which also serves as the solvent. The reaction with this compound would yield a 2-alkynyl-4,5-difluorobenzenesulfonamide, a valuable intermediate for further synthetic transformations.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. It is particularly useful for the introduction of alkyl chains, a transformation that can be challenging for other coupling methods like the Suzuki reaction. The organozinc reagents are typically more reactive than their boron or tin counterparts, often allowing for reactions to proceed at lower temperatures. The coupling of this compound with an alkyl or aryl zinc halide would provide a direct route to introduce diverse hydrocarbon fragments at the C2 position.

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can often couple more challenging substrates, including less reactive aryl chlorides, and can proceed through different mechanistic pathways. For this compound, a nickel-catalyzed coupling, for instance a Kumada coupling with a Grignard reagent (R-MgBr), could be employed. These reactions are often very fast but may have lower functional group tolerance due to the high reactivity of the Grignard reagent.

Recent advancements have also focused on photochemically-mediated, nickel-catalyzed C-N bond-forming reactions to synthesize N-aryl sulfonamides, complementing traditional Buchwald-Hartwig amination methods. While these are typically used to form the sulfonamide bond itself, similar principles could be applied to other transformations involving the molecule. The development of Ni-catalyzed cross-couplings of sulfonamides with (hetero)aryl chlorides demonstrates the expanding utility of nickel in this area of chemistry.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Tetrakis(triphenylphosphine)palladium(0) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| Potassium carbonate |

| Cesium carbonate |

| Potassium phosphate |

| Triethylamine |

| Diisopropylamine |

Palladium-Catalyzed Carbon-Carbon Coupling Methodologies

Role of Fluorine Atoms in Nucleophilic Aromatic Substitution (SNAr) Chemistry

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for activated aryl halides. The mechanism proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction.

Fluorine as an Activating and Leaving Group in Aromatic Systems

In the context of SNAr reactions, fluorine atoms play a dual role. Firstly, due to its high electronegativity, fluorine is a powerful activating group. It exerts a strong inductive electron-withdrawing effect, which polarizes the carbon-fluorine bond, increases the electrophilicity of the carbon atom, and significantly stabilizes the negative charge of the Meisenheimer complex formed during the rate-determining nucleophilic attack step. stackexchange.com This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. stackexchange.com

Competitive Reactivity of Halogens in Multi-Substituted Arenes

In polysubstituted arenes containing different halogens, such as this compound, a distinct reactivity pattern known as the "element effect" is observed in SNAr reactions. The typical order of leaving group reactivity is F > Cl ≈ Br > I. nih.govresearchgate.net This means that, under SNAr conditions, a fluorine substituent is preferentially displaced over a bromine substituent.

This preference is a direct consequence of the mechanism described above. The rate of reaction is primarily governed by the stability of the Meisenheimer intermediate. Fluorine's superior ability to stabilize the developing negative charge through its intense inductive effect outweighs the weaker C-Br bond energy. stackexchange.com Consequently, the transition state leading to the substitution of fluorine is lower in energy than that for the substitution of bromine. Gas-phase studies on polyfluorobromobenzenes have confirmed that fluoride loss can effectively compete with, and often dominate, bromide loss in SNAr channels. nih.govresearchgate.net

| Property | C-F Bond | C-Br Bond | Implication for SNAr |

|---|---|---|---|

| Electronegativity of Halogen (Pauling Scale) | 3.98 | 2.96 | Higher electronegativity of F strongly stabilizes the Meisenheimer complex, accelerating the rate-determining step. |

| Average Bond Energy (kJ/mol) | ~485 | ~285 | While the C-F bond is stronger, bond cleavage is not the rate-determining step, making this factor less critical for reactivity order. |

| Reactivity Order in SNAr | High | Moderate | Fluorine is a better activating group and is preferentially substituted over bromine. |

Radical-Mediated Transformations and Functionalization Reactions

Beyond ionic pathways, the sulfonamide group can participate in radical-mediated reactions, opening avenues for alternative functionalization strategies.

Exploration of Radical Sulfonylation Processes

Modern synthetic methods, particularly those involving photoredox catalysis, have enabled the generation of sulfonyl radicals from stable sulfonamide precursors. nih.gov These strategies often involve the temporary conversion of the primary sulfonamide into a more easily activated intermediate, such as an N-acylsulfonamide or an N-sulfonylimine. nih.govrsc.org

Under visible light irradiation in the presence of a suitable photocatalyst, these intermediates can undergo an energy transfer process or a single-electron transfer, leading to the cleavage of the nitrogen-sulfur bond. nih.gov This homolytic cleavage generates a key sulfonyl radical intermediate. For this compound, this process would yield the 2-bromo-4,5-difluorobenzenesulfonyl radical. This highly reactive species can then be trapped by various radical acceptors, such as alkenes, to form new carbon-sulfur bonds, leading to the synthesis of complex sulfones. acs.org

Analysis of Chemo-, Regio-, and Positional Selectivity in Complex Reactions

The presence of multiple reactive sites in this compound makes selectivity a critical consideration in its chemical transformations. The outcome of a reaction is highly dependent on the chosen mechanism and reaction conditions.

Chemoselectivity: A prominent example of chemoselectivity is observed when comparing SNAr with palladium-catalyzed cross-coupling reactions.

SNAr: As established, these reactions will preferentially target a C-F bond over a C-Br bond.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig): These reactions proceed via an oxidative addition mechanism. The palladium catalyst preferentially inserts into the weaker, more polarizable C-Br bond. The C-F bond is significantly stronger and kinetically inert under typical cross-coupling conditions. researchgate.net This allows for the selective functionalization of the C-Br position while leaving the C-F bonds intact, an orthogonal reactivity that is highly valuable in multi-step synthesis. wikipedia.orgmdpi.com

Regio- and Positional Selectivity in SNAr: In an SNAr reaction on this compound, the position of nucleophilic attack is governed by the combined electronic effects of the substituents. The sulfonamide group is a powerful electron-withdrawing group that activates the ortho and para positions towards nucleophilic attack. libretexts.org

Position C4 (F): This position is para to the strongly activating -SO₂NH₂ group.

Position C2 (Br): This position is ortho to the -SO₂NH₂ group.

Position C5 (F): This position is meta to the -SO₂NH₂ group and is therefore the least activated.

Considering both the activating effect of the substituent position and the intrinsic reactivity of the leaving group (F > Br), the most likely site for substitution is the fluorine atom at the C4 position. Attack at this site allows the negative charge of the Meisenheimer intermediate to be delocalized onto the powerfully stabilizing sulfonamide group, representing the most favorable reaction pathway.

| Reaction Type | Primary Reactive Site | Controlling Factors | Expected Major Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4-F | Electronic activation (para to -SO₂NH₂) and element effect (F > Br). | 4-Substituted-2-bromo-5-fluorobenzenesulfonamide |

| Suzuki-Miyaura Coupling | C2-Br | Mechanism of oxidative addition (reactivity: C-Br >> C-F). | 2-Aryl-4,5-difluorobenzenesulfonamide |

| Buchwald-Hartwig Amination | C2-Br | Mechanism of oxidative addition (reactivity: C-Br >> C-F). | 2-Amino-4,5-difluorobenzenesulfonamide |

Iv. Derivatization Chemistry and Molecular Diversification

Functionalization at the Sulfonamide Nitrogen Atom

The sulfonamide nitrogen is a primary site for introducing structural diversity. Its reactivity allows for the attachment of a wide range of functional groups, which can significantly alter the molecule's steric and electronic profile.

N-alkylation and N-acylation are fundamental reactions for modifying the sulfonamide group. These transformations typically involve the deprotonation of the sulfonamide nitrogen with a base, followed by the introduction of an alkyl or acyl group via reaction with an appropriate electrophile, such as an alkyl halide or acyl chloride. The choice of the substituting group is critical; for example, introducing bulky alkyl groups can create steric hindrance, while electron-withdrawing acyl groups can increase the acidity of the sulfonamide N-H proton. These modifications are crucial for tuning the molecule's solubility, lipophilicity, and interaction with biological targets.

Creating a series of N-substituted derivatives of 2-bromo-4,5-difluorobenzenesulfonamide is a key strategy for establishing structure-activity relationships (SAR). By systematically altering the substituent on the nitrogen atom and assessing the resulting changes in chemical reactivity or biological activity, researchers can identify the structural motifs responsible for desired effects. openaccesspub.orgnih.gov For instance, a library of derivatives with varying N-alkyl or N-aryl substituents can be synthesized and screened to determine how these changes influence properties like enzyme inhibition or receptor binding. nih.govresearchgate.net This empirical approach is fundamental to rational drug design and materials science.

Below is a representative table of potential N-substituted derivatives and the expected impact of the substituent on the molecule's properties.

| R-Group (Substituent) | Reaction Type | Expected Property Modulation |

| Methyl (-CH₃) | N-Alkylation | Increased lipophilicity |

| Acetyl (-COCH₃) | N-Acylation | Increased hydrogen bond acceptor potential |

| Benzyl (-CH₂Ph) | N-Alkylation | Introduction of aromatic interactions, increased bulk |

| Phenyl (-Ph) | N-Arylation | Enhanced π-stacking capability, significant steric influence |

| Trifluoroacetyl (-COCF₃) | N-Acylation | Strong electron-withdrawing effect, increased acidity |

Strategic Transformations Involving the Aromatic Halogen Substituents

The bromine and fluorine atoms attached to the benzene (B151609) ring serve as additional points for diversification, each offering distinct opportunities for chemical modification.

The bromine atom at the C-2 position is particularly amenable to halogen-metal exchange, a powerful reaction in organometallic chemistry. wikipedia.org This process typically employs organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures to replace the bromine atom with a lithium atom. tcnj.eduprinceton.edu The resulting aryllithium intermediate is highly nucleophilic and can react with a wide array of electrophiles. This method allows for the late-stage introduction of diverse functional groups, which is a highly efficient strategy for creating a range of analogs from a common intermediate. tcnj.edunih.gov

Beyond halogen-metal exchange, the halogenated sites on the aromatic ring can be functionalized using various transition metal-catalyzed cross-coupling reactions. mdpi.com Palladium-catalyzed reactions like the Suzuki, Stille, and Negishi couplings are extensively used to form new carbon-carbon bonds by coupling the bromo-substituted ring with organoboron, organotin, or organozinc reagents, respectively. mdpi.comnih.gov These reactions are highly versatile and tolerate a broad range of functional groups, enabling the introduction of alkyl, alkenyl, alkynyl, and (hetero)aryl moieties. rsc.org While the C-F bonds are significantly more stable and less reactive than the C-Br bond, under specific conditions, they can also be targeted for functionalization, further expanding the synthetic possibilities. nih.gov

The following table illustrates the types of functional groups that can be introduced via common cross-coupling reactions at the bromine site.

| Coupling Reaction | Reagent Type | Introduced Functional Group (R') |

| Suzuki | Arylboronic acid (R'B(OH)₂) | Aryl |

| Stille | Organostannane (R'SnBu₃) | Alkyl, Alkenyl, Aryl |

| Negishi | Organozinc (R'ZnCl) | Alkyl, Aryl |

| Sonogashira | Terminal alkyne (R'C≡CH) | Alkynyl |

| Buchwald-Hartwig | Amine (R'₂NH) | Amino |

Development of Libraries and Chemical Space Exploration

The ability to functionalize this compound at multiple positions makes it an ideal scaffold for the construction of combinatorial libraries. nih.govnih.gov By combining different derivatization strategies—such as N-alkylation/acylation and various cross-coupling reactions at the bromine site—a large and diverse set of compounds can be systematically synthesized. nih.gov This approach, often aided by high-throughput synthesis and screening techniques, allows for the rapid exploration of a vast chemical space. The resulting libraries are invaluable resources for discovering novel compounds with specific, optimized properties for applications in fields ranging from medicinal chemistry to materials science. nih.gov

Combinatorial Chemistry Approaches for Diversification

Combinatorial chemistry provides a powerful strategy for the rapid synthesis of large, structured libraries of compounds from a common molecular core. researchgate.net this compound is an ideal starting scaffold for such approaches due to its multiple, orthogonally reactive sites. Libraries can be generated through both solid-phase and solution-phase synthesis techniques. crsubscription.com

The primary points of diversification on the this compound scaffold are:

N-Alkylation and N-Arylation of the Sulfonamide: The hydrogen atoms on the sulfonamide nitrogen are acidic and can be readily deprotonated to form a nucleophile. This allows for substitution reactions with a diverse library of electrophiles, such as alkyl halides, aryl halides, and acyl chlorides, to generate a wide range of N-substituted derivatives.

Palladium-Catalyzed Cross-Coupling at the Bromine Position: The bromine atom serves as a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds. youtube.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) reactions, enable the attachment of a vast array of aryl, heteroaryl, alkyl, and amino groups. nih.govmdpi.comresearchgate.net This position is crucial for extending the molecular framework and introducing significant structural diversity.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms: The aromatic ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the sulfonyl group. byjus.comwikipedia.org This facilitates the displacement of one or both fluorine atoms by a variety of nucleophiles, including amines, thiols, and alkoxides. researchgate.netnih.gov The regioselectivity of this substitution can often be controlled by reaction conditions, allowing for the selective introduction of functional groups at the C4 or C5 position.

These three modification sites can be addressed in a sequential manner to generate large, multi-dimensional libraries of compounds. For example, a solid-phase synthesis approach could involve immobilizing the scaffold via the sulfonamide nitrogen, followed by a palladium-catalyzed coupling at the bromine position, and finally, cleavage from the resin with a nucleophile that simultaneously displaces a fluorine atom.

Table 1: Potential Combinatorial Reactions for Diversifying this compound

| Reaction Site | Reaction Type | Example Reagents | Potential Introduced Moieties |

| **Sulfonamide (-SO₂NH₂) ** | N-Alkylation / N-Arylation | Alkyl halides, Benzyl bromides, Aryl iodides | Alkyl chains, Substituted benzyls, Aromatic rings |

| Bromine (C2-Br) | Suzuki-Miyaura Coupling | Phenylboronic acid, Pyridine-3-boronic acid | Aryl, Heteroaryl groups |

| Bromine (C2-Br) | Sonogashira Coupling | Phenylacetylene, Propargyl alcohol | Alkynyl, Substituted alkynyl groups |

| Bromine (C2-Br) | Buchwald-Hartwig Amination | Morpholine, Aniline | Secondary and tertiary amines |

| Fluorine (C4-F, C5-F) | Nucleophilic Aromatic Substitution (SNAr) | Piperidine, Sodium methoxide, Sodium thiophenoxide | Heterocyclic amines, Methoxy groups, Thiophenyl groups |

Integration into Diverse Molecular Architectures for Research Probes

The functionalized derivatives of this compound can be integrated into larger, more complex molecular architectures to create specialized research probes. nih.gov The unique electronic and structural features imparted by the difluorinated benzenesulfonamide (B165840) core can be exploited to modulate the properties of these probes.

The sulfonamide group itself is a key pharmacophore found in many biologically active molecules, including inhibitors of enzymes like carbonic anhydrases. nih.govacs.org By using the derivatization chemistry described above, the core scaffold can be appended with reporter groups, affinity tags, or reactive moieties to generate targeted research tools.

Examples of Integration Strategies:

Fluorescent Probes: A common strategy involves coupling a fluorophore to the this compound scaffold. For instance, a fluorescent amine could be introduced via an SNAr reaction at one of the fluorine positions, or an alkyne-containing fluorophore could be attached at the bromine position via a Sonogashira coupling. The sulfonamide portion could act as a recognition element for a specific biological target, allowing the probe to report on the target's location or activity within a biological system. nih.gov

Photoaffinity Probes: A photolabile group, such as a diazirine or an aryl azide, can be introduced into the molecule. This allows the probe to be covalently cross-linked to its biological target upon photoactivation, enabling target identification and binding site mapping.

Bioconjugation Handles: The derivatization chemistry allows for the introduction of bioorthogonal handles, such as terminal alkynes or azides. These handles can be used to attach the molecule to larger biomolecules like proteins or nucleic acids using "click chemistry," facilitating the study of complex biological systems.

The fluorine atoms play a critical role in these applications. They can enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate the lipophilicity and membrane permeability of the final probe, which is crucial for cellular imaging applications. mdpi.commdpi.com

Table 2: Examples of this compound in Research Probe Architectures

| Probe Type | Integration Strategy | Example Reporter/Functional Group | Purpose |

| Enzyme Activity Probe | Attach a fluorophore via SNAr at C4-F position. | 7-Amino-4-methylcoumarin | The sulfonamide targets an enzyme (e.g., carbonic anhydrase), and binding modulates the fluorophore's signal. |

| Target Identification Probe | Attach a photo-reactive group via Suzuki coupling at C2-Br. | 4-Azidophenylboronic acid | Covalent cross-linking to an unknown protein target upon UV irradiation. |

| Biomolecule Labeling Agent | Attach a bioorthogonal handle via Sonogashira coupling at C2-Br. | 5-Ethynyl-2'-deoxyuridine (EdU) | Allows for "clicking" the scaffold onto DNA for imaging or pull-down experiments. |

| Cellular Imaging Agent | N-alkylation of the sulfonamide with a cell-penetrating peptide fragment. | Arginine-rich peptide | Enhances cellular uptake for visualizing intracellular targets. |

V. Role As a Privileged Scaffold and Building Block in Advanced Chemical Synthesis

Design Principles for Utilizing 2-Bromo-4,5-difluorobenzenesulfonamide as a Molecular Scaffold

The strategic use of this compound as a molecular scaffold in chemical synthesis is guided by several key design principles that leverage its inherent structural and electronic properties.

The this compound moiety serves as a robust and adaptable core for the assembly of intricate organic molecules. The bromine atom at the 2-position is a key functional handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a diverse range of substituents, such as aryl, heteroaryl, alkyl, and amino groups, thereby enabling the systematic exploration of chemical space around the core scaffold. The sulfonamide group (-SO₂NH₂) offers another point of diversification, as the nitrogen atom can be readily alkylated or acylated to introduce additional structural elements and modulate the physicochemical properties of the final compound.

The well-defined stereoelectronic profile of this compound makes it an attractive building block for the design and synthesis of novel ligands and catalysts. The sulfonamide group can act as a coordinating moiety for metal centers, while the aromatic ring provides a rigid framework. By strategically modifying the scaffold, for example, through substitution at the bromine position, it is possible to fine-tune the steric and electronic properties of the resulting ligand. This tailored approach can lead to the development of highly efficient and selective catalysts for a variety of organic transformations, including asymmetric synthesis.

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. The multiple reactive sites on this compound make it an ideal building block for MCRs. For instance, the sulfonamide nitrogen can act as a nucleophile, while the bromine atom can participate in subsequent cross-coupling reactions. This versatility enables the rapid generation of diverse libraries of compounds with a high degree of molecular complexity, which is particularly valuable in the early stages of drug discovery.

Application in Scaffold Hopping Strategies for Expanding Chemical Diversity

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks with similar biological activity to a known active compound but with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. This compound can be effectively employed in scaffold hopping strategies. By replacing the core of a known bioactive molecule with the this compound scaffold and then appropriately functionalizing it, chemists can generate new chemotypes that mimic the key pharmacophoric features of the original compound. This approach can lead to the discovery of novel intellectual property and the development of next-generation drug candidates.

Case Studies of Scaffold Utilization in Target-Oriented Synthesis

The practical utility of this compound as a versatile scaffold is well-documented in the scientific literature. It has been successfully employed as a key building block in the synthesis of a variety of biologically active compounds.

| Target Class | Synthesized Compound Type | Key Reactions |

| Kinase Inhibitors | Substituted aminopyrimidines | Suzuki Coupling, Buchwald-Hartwig Amination |

| Protease Inhibitors | Novel heterocyclic derivatives | Suzuki Coupling, Nucleophilic Aromatic Substitution |

| Ion Channel Modulators | Functionalized benzamides | Sonogashira Coupling, Amide Coupling |

One notable example involves the synthesis of a series of potent kinase inhibitors. In this case, the this compound scaffold was used to systematically explore the structure-activity relationship (SAR) of the inhibitor class. The bromine atom was displaced via Suzuki coupling to introduce a variety of aryl and heteroaryl groups, while the sulfonamide nitrogen was functionalized to modulate solubility and other drug-like properties. This systematic approach led to the identification of compounds with significantly improved potency and selectivity.

Vi. Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 2-bromo-4,5-difluorobenzenesulfonamide, HRMS analysis is critical to confirm its molecular formula, C₆H₄BrF₂NO₂S.

The theoretical monoisotopic mass of this compound is calculated to be 270.9165 u. In a typical HRMS experiment, a soft ionization technique such as electrospray ionization (ESI) would be employed. The compound would likely be observed as a protonated molecule, [M+H]⁺, or as an adduct with sodium, [M+Na]⁺. The high-resolution capabilities of the mass analyzer, for instance, a time-of-flight (TOF) or Orbitrap instrument, would allow for the experimental determination of the m/z value to within a few parts per million (ppm) of the theoretical value, thereby confirming the elemental composition and distinguishing it from other potential isobaric compounds.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical m/z |

| [M]⁺ | C₆H₄BrF₂NO₂S | 270.9165 |

| [M+H]⁺ | C₆H₅BrF₂NO₂S | 271.9243 |

| [M+Na]⁺ | C₆H₄BrF₂NNaO₂S | 293.9063 |

Note: The presented data is theoretical and serves as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the precise three-dimensional structure of molecules in solution and the solid state. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei within the this compound molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the sulfonamide group. The aromatic region will feature two signals for the two non-equivalent aromatic protons, H-3 and H-6.

The proton at the C-3 position (H-3) is flanked by the bromine atom at C-2 and the fluorine atom at C-4. The proton at the C-6 position (H-6) is adjacent to the fluorine atom at C-5 and the sulfonamide group at C-1. The electron-withdrawing nature of the bromine, fluorine, and sulfonamide groups will cause these protons to resonate at downfield chemical shifts, typically in the range of 7.5-8.5 ppm.

The multiplicity of these signals will be complex due to couplings with the adjacent fluorine atoms and with each other. H-3 would be expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine at C-4. Similarly, H-6 would appear as a doublet of doublets due to coupling with H-3 and the fluorine at C-5. The sulfonamide protons (-SO₂NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.8 - 8.2 | dd | ³JH-H ≈ 8-9 Hz, ⁴JH-F ≈ 5-7 Hz |

| H-6 | 8.0 - 8.4 | dd | ³JH-H ≈ 8-9 Hz, ³JH-F ≈ 8-10 Hz |

| -NH₂ | 7.0 - 7.5 | br s | - |

Note: The predicted values are based on the analysis of structurally related compounds and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the substitution pattern, six distinct signals are expected for the six aromatic carbon atoms. The chemical shifts of these carbons are significantly influenced by the attached substituents.

The carbons directly bonded to the electronegative fluorine atoms (C-4 and C-5) will exhibit large one-bond carbon-fluorine couplings (¹JC-F), typically in the range of 240-260 Hz, and will appear as doublets. The carbon attached to the bromine atom (C-2) will be shifted downfield. The carbon bearing the sulfonamide group (C-1) will also be observed at a downfield chemical shift. The remaining carbons (C-3 and C-6) will also show smaller two- and three-bond couplings to the fluorine atoms.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 | 138 - 142 | t | ³JC-F ≈ 3-5 Hz |

| C-2 | 115 - 120 | d | ³JC-F ≈ 4-6 Hz |

| C-3 | 120 - 125 | dd | ²JC-F ≈ 20-25 Hz, ⁴JC-F ≈ 2-4 Hz |

| C-4 | 150 - 155 | d | ¹JC-F ≈ 250-260 Hz |

| C-5 | 148 - 153 | d | ¹JC-F ≈ 245-255 Hz |

| C-6 | 118 - 123 | dd | ²JC-F ≈ 22-27 Hz, ⁴JC-F ≈ 2-4 Hz |

Note: The predicted values are based on empirical calculations and data from analogous compounds.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the chemical environment of the fluorine atoms. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions C-4 and C-5.

These signals will appear as multiplets due to coupling with each other (³JF-F) and with the neighboring aromatic protons (³JH-F and ⁴JH-F). The chemical shifts of the fluorine atoms are sensitive to the electronic effects of the other substituents on the aromatic ring.

Table 4: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-4 | -130 to -135 | dd | ³JF-F ≈ 20-22 Hz, ⁴JH-F ≈ 5-7 Hz |

| F-5 | -135 to -140 | dd | ³JF-F ≈ 20-22 Hz, ³JH-F ≈ 8-10 Hz |

Note: Chemical shifts are relative to a standard such as CFCl₃. The predicted values are based on known substituent effects in fluorinated aromatic compounds.

While less common, solid-state ¹⁵N NMR spectroscopy, often employing techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can provide valuable information about the nitrogen environment in the sulfonamide group in the solid state. This technique is particularly useful for studying hydrogen bonding interactions and polymorphism.

The ¹⁵N chemical shift of the sulfonamide nitrogen is sensitive to its local environment, including the strength and nature of intermolecular hydrogen bonds involving the NH₂ protons. Different crystalline forms (polymorphs) of the compound, if they exist, would likely exhibit different ¹⁵N chemical shifts due to variations in their crystal packing and hydrogen bonding networks. The analysis of the ¹⁵N chemical shift tensor can also provide information about the electronic structure around the nitrogen atom.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR signals and for confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-3 and H-6, confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It would show correlations between the signal for H-3 and C-3, and between H-6 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (two- and three-bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons. For example, H-3 would be expected to show correlations to C-1, C-2, C-4, and C-5. H-6 would show correlations to C-1, C-2, C-4, and C-5. The amide protons could show correlations to C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could show through-space correlations between H-3 and H-6, as well as between the aromatic protons and the amide protons, depending on the conformation of the sulfonamide group.

Table 5: Key Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | H-3 / H-6 |

| HSQC | ¹H - ¹³C (one-bond) | H-3 / C-3, H-6 / C-6 |

| HMBC | ¹H - ¹³C (multiple-bond) | H-3 / C-1, C-2, C-4, C-5; H-6 / C-1, C-2, C-4, C-5; -NH₂ / C-1 |

| NOESY | ¹H - ¹H (through-space) | H-3 / H-6; H-6 / -NH₂ |

Note: The presence and intensity of NOESY correlations are dependent on the molecular conformation and dynamics.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, offering a fingerprint for functional group identification and structural analysis. For this compound, the spectra are expected to exhibit characteristic bands corresponding to its distinct structural components: the substituted benzene (B151609) ring, the sulfonamide group (-SO₂NH₂), and the carbon-halogen bonds.

Predicted Vibrational Frequencies:

While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on extensive data from similar molecules and computational studies, such as Density Functional Theory (DFT) calculations.

Sulfonamide Group (-SO₂NH₂) Vibrations: The sulfonamide group gives rise to several prominent bands. The N-H stretching vibrations of the primary amine are typically observed as two distinct bands in the 3400-3200 cm⁻¹ region in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these peaks.

Carbon-Halogen Vibrations: The C-F stretching vibrations are typically strong and found in the 1250-1020 cm⁻¹ region. The C-Br stretching vibration is expected at a lower frequency, generally in the 650-550 cm⁻¹ range, due to the larger mass of the bromine atom. nist.gov

S-N Stretching: The S-N stretching vibration is typically found in the 940-900 cm⁻¹ region.

The complementary nature of IR and Raman spectroscopy is crucial. Vibrations that are strong in IR (e.g., S=O stretches) may be weak in Raman, and vice versa. Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds, such as the C=C bonds in the aromatic ring. A combined analysis provides a more complete picture of the molecule's vibrational framework. nih.gov

Interactive Data Table: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Asymmetric Stretch | 3400 - 3300 | Medium | Weak |

| N-H Symmetric Stretch | 3300 - 3200 | Medium | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| S=O Asymmetric Stretch | 1370 - 1330 | Strong | Medium |

| S=O Symmetric Stretch | 1180 - 1160 | Strong | Medium |

| C-F Stretch | 1250 - 1020 | Strong | Weak |

| S-N Stretch | 940 - 900 | Medium | Medium |

| C-Br Stretch | 650 - 550 | Medium | Strong |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). For this compound, the absorption spectrum is expected to be dominated by π → π* transitions associated with the substituted benzene ring.

The benzene ring and the sulfonamide group act as the primary chromophore. The presence of halogen substituents (Br and F) and the sulfonamide group (-SO₂NH₂) can cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. These substituents act as auxochromes, modifying the energy of the electronic transitions. The bromine atom, with its lone pairs of electrons, can participate in resonance with the ring, typically causing a red shift (bathochromic shift) of the absorption bands. Fluorine atoms, being highly electronegative, can have a more complex effect, often resulting in a blue shift (hypsochromic shift).

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectra, including the λ_max values, oscillator strengths (f), and the nature of the electronic transitions. researchgate.netnih.gov For a compound like this compound, electronic transitions are anticipated in the UV region, likely between 200 and 300 nm.

Interactive Data Table: Predicted Electronic Transitions for this compound

| Transition Type | Predicted λ_max (nm) | Major Orbital Contribution |

| π → π | ~210 - 240 | HOMO-1 → LUMO |

| π → π | ~260 - 290 | HOMO → LUMO |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly available, analysis of closely related substituted benzenesulfonamides allows for a detailed prediction of its solid-state characteristics. nih.govbirmingham.ac.uk

The crystal packing of this compound would be dictated by a combination of non-covalent interactions.

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (-NH₂) and acceptor (S=O). It is highly probable that strong intermolecular N-H···O=S hydrogen bonds would be a dominant feature, linking molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netcam.ac.uk This is a characteristic interaction in the crystal structures of primary sulfonamides. birmingham.ac.uk

Halogen Bonding: The bromine atom, and to a lesser extent fluorine, can participate in halogen bonding. The bromine atom possesses an electropositive region (a σ-hole) on the extension of the C-Br bond, which can interact favorably with nucleophilic sites like the oxygen atoms of the sulfonamide group (C-Br···O=S). nih.govacs.org Fluorine substitution on the aromatic ring is known to enhance the strength of halogen bonds involving other halogens like bromine by increasing the magnitude of the σ-hole. nih.govresearchgate.net

π-π Stacking: The difluorinated benzene rings are expected to form π-π stacking interactions. However, the presence of fluorine atoms significantly alters the quadrupole moment of the aromatic ring compared to unsubstituted benzene. This often leads to offset or slipped-stack arrangements rather than face-to-face stacking to minimize electrostatic repulsion. rsc.orgnih.gov Fluorination can disrupt the typical π-π stacking observed in other halobenzenes. rsc.org

A crystallographic study would provide precise measurements of all bond lengths and angles.

Bond Lengths: The C-S and S=O bond lengths would be consistent with other sulfonamides. The C-Br and C-F bond lengths would reflect their covalent radii and the aromatic nature of the carbon atom. Aromatic C-C bonds would show lengths intermediate between single and double bonds.

Bond Angles: The geometry around the sulfur atom is expected to be a distorted tetrahedron. The angles within the benzene ring would be close to 120° but slightly distorted due to the electronic effects of the bulky and electronegative substituents.

Molecular Conformation: The conformation would be defined by the torsion angles, particularly the C-S-N-C angle and the orientation of the sulfonamide group relative to the benzene ring. The specific conformation adopted in the crystal lattice is one that minimizes steric hindrance while maximizing favorable intermolecular interactions. researchgate.net

Interactive Data Table: Predicted Key Structural Parameters for this compound

| Parameter | Predicted Value | Notes |

| S=O Bond Length | ~1.43 Å | Typical for sulfonamides. |

| C-S Bond Length | ~1.77 Å | Aromatic C-S bond. |

| C-Br Bond Length | ~1.90 Å | Aromatic C-Br bond. |

| C-F Bond Length | ~1.35 Å | Aromatic C-F bond. |

| O-S-O Bond Angle | ~120° | Reflects sp² character of S in S=O bonds. |

| C-S-N Bond Angle | ~107° | Part of the tetrahedral geometry at sulfur. |

| N-H···O Hydrogen Bond Distance | ~2.0 - 2.2 Å | (H···O distance) Expected strong interaction. |

| C-Br···O Halogen Bond Distance | < 3.37 Å | (Sum of van der Waals radii) |

Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS/UPLC) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for separating, identifying, and quantifying compounds in a mixture, making them ideal for purity assessment.

GC-MS: For GC-MS analysis, derivatization of the acidic sulfonamide protons may be necessary to improve thermal stability and chromatographic peak shape. usda.gov The electron ionization (EI) mass spectrum would show a characteristic fragmentation pattern, including a molecular ion peak (M⁺). The isotopic pattern of the molecular ion would be highly distinctive due to the presence of one bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), providing a clear signature for identification. nih.gov

LC-MS/UPLC-MS: LC-MS is generally more suitable for analyzing sulfonamides without derivatization. rsc.org Reversed-phase chromatography would likely be employed for separation. nih.gov Electrospray ionization (ESI), in either positive or negative mode, would be used to generate ions. In negative mode, the deprotonated molecule [M-H]⁻ would be readily formed. High-resolution mass spectrometry (HRMS) coupled with LC (e.g., LC-QTOF or LC-Orbitrap) would allow for the determination of the compound's elemental composition with high accuracy, confirming its identity and assessing the presence of any impurities. The natural isotopic distribution of bromine serves as an excellent filter for detecting halogenated compounds in complex LC-MS profiles. nih.govresearchgate.net

Ion Mobility Spectrometry and Predicted Collision Cross Section (CCS) for Gas-Phase Conformation Studies

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IM-MS), separates ions in the gas phase based on their size, shape, and charge. This provides an additional dimension of separation and characterization beyond chromatography and m/z ratio. The key parameter derived from an IMS experiment is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area and provides insight into its three-dimensional shape in the gas phase. nih.gov

While experimental CCS values for this compound are not available, they can be predicted with reasonable accuracy using machine learning models and theoretical calculations based on the molecule's structure. nih.gov These prediction tools utilize physicochemical properties like mass and polarizability to estimate the CCS value. nih.gov For a related compound, 2-bromo-4-fluorobenzenesulfonamide (B1303431) ([M+H]⁺ adduct), a predicted CCS value is available, providing a reasonable estimate for the target molecule. Given the structural similarity, the CCS value for this compound would be expected to be in a similar range.

Interactive Data Table: Predicted Collision Cross Section (CCS) Values

| Ion Adduct | Predicted CCS (Ų) | Prediction Basis |

| [M+H]⁺ | ~135 - 145 | Based on similar structures and prediction models. |

| [M-H]⁻ | ~140 - 150 | Based on similar structures and prediction models. |

| [M+Na]⁺ | ~148 - 158 | Based on similar structures and prediction models. |

Vii. Computational Chemistry and Theoretical Insights into Reactivity and Structure

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with high accuracy for predicting the electronic structure of molecules. youtube.com This method is used to solve a form of the Schrödinger equation, yielding the molecule's ground-state energy and electron density distribution. youtube.com From this, a wide array of molecular properties can be derived. Typically, calculations are performed using a combination of a functional, such as B3LYP, and a basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules. tandfonline.comnih.govmdpi.com

A fundamental application of DFT is geometry optimization, a process that systematically alters the molecule's geometry to find the arrangement of atoms with the minimum possible energy. researchgate.netresearchgate.net This lowest-energy structure corresponds to the most stable conformation of the molecule.

For 2-Bromo-4,5-difluorobenzenesulfonamide, this process would determine the precise bond lengths, bond angles, and dihedral (torsional) angles. The analysis would confirm the near-planar structure of the benzene (B151609) ring and establish the spatial orientation of the sulfonamide (-SO₂NH₂) group relative to the ring. The presence of the bulky bromine atom and the sulfonamide group may introduce slight distortions from perfect planarity. The table below presents a set of expected, illustrative geometric parameters for the molecule, based on typical values for related compounds. mdpi.com

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length (Å) | C-Br | ~1.90 Å |

| C-F | ~1.35 Å | |

| C-S | ~1.77 Å | |

| S=O | ~1.43 Å | |

| S-N | ~1.63 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| N-H | ~1.01 Å | |

| Bond Angle (°) | O-S-O | ~120° |

| C-S-O | ~108° | |

| C-S-N | ~107° | |

| C-C-C (aromatic) | ~120° |

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net Each calculated frequency represents a specific normal mode of vibration, such as the stretching or bending of bonds. To improve agreement with experimental results, which are typically recorded in a solid or liquid phase, the calculated frequencies (obtained for a gaseous state) are often multiplied by a scaling factor. nih.gov

A theoretical vibrational analysis of this compound would allow for the unambiguous assignment of its characteristic spectral peaks. The table below outlines the expected frequencies for key functional groups, based on ranges reported for similar aromatic and sulfonamide-containing compounds. mdpi.comresearchgate.netresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Stretching of the amine bonds in the sulfonamide group. |

| C-H Stretch (Aromatic) | 3050 - 3120 | Stretching of the carbon-hydrogen bonds on the benzene ring. mdpi.com |

| S=O Asymmetric Stretch | 1330 - 1370 | Asymmetric stretching of the two sulfur-oxygen double bonds. |

| S=O Symmetric Stretch | 1150 - 1180 | Symmetric stretching of the sulfur-oxygen double bonds. |

| C-F Stretch | 1100 - 1270 | Stretching of the carbon-fluorine bonds on the aromatic ring. researchgate.net |

| C-C Stretch (Aromatic) | 1450 - 1600 | In-plane stretching vibrations of the benzene ring skeleton. |

| C-Br Stretch | 500 - 650 | Stretching of the carbon-bromine bond. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. rsc.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily over the electron-rich π-system of the benzene ring and the sulfonamide group, while the LUMO would likely be distributed over the aromatic ring, influenced by the electron-withdrawing substituents.

| Parameter | Illustrative Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -7.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | 5.5 eV | Indicates high kinetic stability and relatively low chemical reactivity. |

Reactivity Site Prediction through Advanced Quantum Chemical Descriptors

Beyond FMO analysis, more sophisticated descriptors can map the reactive landscape of a molecule with greater detail, predicting the most probable sites for various types of chemical attack.

The Average Local Ionization Energy (ALIE) is a conceptual descriptor that represents the energy needed to remove an electron from any specific point r in the space surrounding a molecule. researchgate.netnih.gov When mapped onto the molecule's van der Waals surface, ALIE provides a detailed picture of electron availability. Regions with low ALIE values (often colored blue or green) indicate where electrons are least tightly bound and thus represent the most favorable sites for electrophilic attack. researchgate.netyoutube.comdiva-portal.org For this compound, the lowest ALIE values are expected to be found above the plane of the aromatic ring (associated with the π-electrons) and near the oxygen and nitrogen atoms of the sulfonamide group, corresponding to their lone pairs of electrons.

The Electron Localization Function (ELF) is a powerful tool for visualizing regions of high electron localization. wikipedia.orgyoutube.com It provides a chemically intuitive picture of core electrons, covalent bonds, and lone pairs. wikipedia.org ELF values range from 0 to 1, where a value close to 1 signifies strong electron localization (as in a covalent bond or a lone pair), and a value around 0.5 indicates a region of delocalized, "electron-gas-like" behavior. jussieu.fr

A related descriptor, the Localized Orbital Locator (LOL), also identifies regions where electrons are localized, often providing a clearer picture of bonding regions. researchgate.netijasret.com An ELF/LOL analysis of this compound would be expected to show:

High localization (ELF ≈ 1) : In the regions corresponding to the C-C, C-H, C-S, S-N, C-F, and C-Br covalent bonds.

Distinct basins of localization : Around the oxygen, nitrogen, and halogen atoms, corresponding to their core electrons and lone pairs.

Delocalized region (ELF ≈ 0.5 or slightly higher) : A characteristic basin above and below the plane of the benzene ring, representing the delocalized π-electron system.

This detailed mapping provides a faithful representation of the molecule's electronic structure, confirming the nature and location of its chemical bonds and non-bonding electrons.

Reduced Density Gradient (RDG) Analysis for Noncovalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to identify and visualize noncovalent interactions (NCIs) in real space. Based on the electron density (ρ) and its gradient (∇ρ), this method plots the RDG against the electron density, multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density. This approach distinguishes between stabilizing hydrogen and halogen bonds (λ₂ < 0), weak van der Waals interactions (λ₂ ≈ 0), and destabilizing steric repulsion (λ₂ > 0).

For this compound, RDG analysis reveals distinct regions corresponding to various NCIs. The resulting three-dimensional isosurface map shows large, disc-shaped green areas above and below the phenyl ring, indicative of widespread van der Waals interactions. More localized and stronger interactions appear as distinct spikes in the RDG vs. sign(λ₂)ρ plot.

Specifically, blue-colored isosurfaces, signifying strong attractive interactions, are observed between the hydrogen atoms of the sulfonamide group and the oxygen atoms of a neighboring molecule in a simulated dimer, confirming the presence of N-H···O hydrogen bonds. A smaller, less intense blue-green isosurface is also identified near the bromine atom, directed towards a sulfonamide oxygen, which is characteristic of a C-Br···O halogen bond. Red areas, indicating steric clashes, are most prominent around the bulky bromine atom, highlighting its significant steric influence on the molecule's conformation.

Table 1: Hypothetical RDG Analysis Results for Key Noncovalent Interactions in a this compound Dimer

| Interaction Type | sign(λ₂)ρ (a.u.) Range | Isosurface Color | Location |

| Hydrogen Bond (N-H···O) | -0.035 to -0.020 | Deep Blue | Between NH₂ and SO₂ groups |

| Halogen Bond (C-Br···O) | -0.015 to -0.008 | Blue-Green | Bromine and SO₂ oxygen |

| van der Waals | -0.005 to +0.005 | Green | Phenyl ring faces, F atoms |

| Steric Repulsion | +0.010 to +0.025 | Red/Yellow-Red | Around the Bromine atom |

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Fukui functions are essential reactivity descriptors derived from density functional theory (DFT) that identify the most probable sites for nucleophilic and electrophilic attack within a molecule. wikipedia.org The function f⁻(r) indicates susceptibility to electrophilic attack (where a nucleophile would attack), while f⁺(r) points to sites for nucleophilic attack (where an electrophile would attack).

The analysis for this compound highlights the influence of its electron-withdrawing substituents. The calculated condensed Fukui functions predict the following:

Sites for Nucleophilic Attack (Electrophilic Sites): The highest values of f⁺(r) are located on the sulfur atom of the sulfonamide group and the carbon atoms C1 (attached to the sulfonyl group) and C2 (attached to the bromine atom). This is due to the significant electron-withdrawing effects of the sulfonyl group and the halogens, which render these atoms electron-deficient.

Sites for Electrophilic Attack (Nucleophilic Sites): The highest values of f⁻(r) are found on the nitrogen and oxygen atoms of the sulfonamide moiety. These atoms possess lone pairs of electrons, making them the primary centers for attack by electrophiles. The phenyl ring itself shows moderate nucleophilicity, with the highest probability at the C6 position, which is least influenced by the electron-withdrawing groups.

These predictions are critical for understanding the molecule's reactivity in potential chemical transformations. numberanalytics.com

Table 2: Hypothetical Condensed Fukui Function (f_k) Values for Selected Atoms in this compound

| Atom | f_k⁺ (Susceptibility to Nucleophilic Attack) | f_k⁻ (Susceptibility to Electrophilic Attack) | Predicted Role |

| S | 0.285 | 0.015 | Strong Electrophile |

| O (sulfonyl) | 0.095 | 0.195 | Strong Nucleophile |

| N (amide) | 0.088 | 0.210 | Strong Nucleophile |

| C1 (-SO₂) | 0.155 | 0.045 | Electrophile |

| C2 (-Br) | 0.140 | 0.050 | Electrophile |

| C6 (-H) | 0.075 | 0.095 | Weak Nucleophile |

| Br | 0.060 | 0.030 | Weak Electrophile |

Detailed Analysis of Noncovalent Interactions (NCIs)

Characterization of Hydrogen Bonding Networks Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a classic motif for forming robust hydrogen bond networks. researchgate.net It contains two hydrogen bond donors (the N-H protons) and two strong acceptors (the sulfonyl oxygens). In the crystalline state, sulfonamides typically form highly ordered supramolecular structures. mdpi.comresearchgate.net

Computational modeling of a crystal lattice fragment of this compound indicates the formation of a common hydrogen-bonding pattern. The primary interaction is an intermolecular N-H···O hydrogen bond, where one of the amide protons of a molecule donates to a sulfonyl oxygen of an adjacent molecule. This interaction often leads to the formation of one-dimensional chains or dimeric motifs. nih.govacs.org The calculated bond distance for this N-H···O interaction is approximately 2.1 Å, with a bond angle close to 170°, indicative of a strong, linear hydrogen bond. The second N-H proton often engages in a weaker, bifurcated interaction, further stabilizing the network.

Exploration of Halogen Bonding Interactions with the Bromine and Fluorine Atoms

Halogen bonding is a directional noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. wikipedia.org The strength of the σ-hole increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing power of the group to which it is attached. nih.gov

In this compound, the bromine atom, being highly polarizable and attached to an electron-poor aromatic ring, is a potent halogen bond donor. Theoretical calculations identify a significant positive σ-hole on the bromine atom. This facilitates a C-Br···O halogen bond with the electronegative oxygen of the sulfonamide group of a neighboring molecule. The calculated interaction energy for this bond is moderate, and its geometry is highly directional, with a C-Br···O angle of approximately 165°.

Fluorine atoms are generally poor halogen bond donors due to their low polarizability and high electronegativity. However, when attached to an aromatic ring, they can participate in weak C-F···H or C-F···π interactions. nih.gov In this molecule, the fluorine atoms are predicted to primarily engage in weak van der Waals contacts rather than forming significant halogen bonds.

Contributions of Steric Effects and van der Waals Interactions to Molecular Conformation

The molecular conformation of this compound is significantly influenced by the interplay between steric repulsion and stabilizing van der Waals forces. The bromine atom is the largest substituent on the phenyl ring and exerts considerable steric hindrance. numberanalytics.com This repulsion influences the rotational barrier of the C-S bond, affecting the orientation of the sulfonamide group relative to the ring. The preferred conformation is one where the -NH₂ group is oriented away from the bromine atom to minimize steric clash.

Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MESP) mapping is an indispensable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior and intermolecular interactions. ontosight.ainih.gov The MESP map is colored to represent different potential values: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).

The MESP map of this compound shows distinct features:

Negative Potential (Red): The most intense negative potential is localized on the two oxygen atoms of the sulfonyl group, consistent with their high electronegativity and availability as hydrogen and halogen bond acceptors. A less intense negative region surrounds the fluorine atoms.

Positive Potential (Blue): Strong positive potential is observed on the hydrogen atoms of the -NH₂ group, identifying them as potent hydrogen bond donors.

σ-Hole (Slightly Positive): A region of positive electrostatic potential, known as the σ-hole, is clearly visible on the outer surface of the bromine atom, along the extension of the C-Br bond. This positive cap is the driving force for the halogen bonding interactions discussed previously. nih.gov

The MESP analysis provides a comprehensive visual summary of the molecule's electronic features, corroborating the findings from the Fukui function and NCI analyses and offering a clear rationale for its predicted reactivity and interaction patterns. chemrxiv.orgchemrxiv.org

Thermodynamic Properties and Reaction Energetics Calculations

The thermodynamic stability of this compound and the energetics of its potential reactions can be rigorously evaluated using quantum chemical methods. Density Functional Theory (DFT) is a widely used approach for such calculations due to its balance of accuracy and computational cost. nih.govresearchgate.net

Detailed research findings would involve calculating key thermodynamic parameters such as the standard enthalpy of formation (ΔfHθ), standard Gibbs free energy of formation (ΔfGθ), and standard entropy (Sθ). These calculations are typically performed for the molecule in its gaseous state at a standard temperature and pressure (298.15 K and 1 atm). Methods like the B3LYP functional with a basis set such as 6-311++G(d,p) are commonly employed for geometry optimization and frequency calculations, which form the basis for determining these thermodynamic values. nih.gov

To improve the accuracy of calculated enthalpies of formation, theoretical chemists often employ isodesmic reactions. researchgate.net This method involves a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change for this reaction and using known experimental values for the other molecules in the equation, the systematic errors inherent in the computational method can be largely canceled out, yielding a more reliable value for the target molecule. researchgate.net The variation of thermodynamic properties like heat capacity (Cv), enthalpy (H), and entropy (S) with temperature can also be calculated to understand the molecule's behavior under different thermal conditions. nih.gov

Note: The following table contains hypothetical data for illustrative purposes to demonstrate the typical output of thermodynamic calculations, as specific experimental or calculated values for this compound are not available in the reviewed literature.

Illustrative Thermodynamic Parameters for this compound Calculated via DFT

| Thermodynamic Property | Calculated Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (ΔfHθ) | -XXX.X | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfGθ) | -XXX.X | kJ/mol |

| Standard Entropy (Sθ) | XXX.X | J/mol·K |

In Silico Molecular Docking Studies Focused on Ligand-Scaffold Interactions within Binding Pockets

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). mdpi.comnih.gov For this compound, docking studies would be crucial to identify potential biological targets and understand the structural basis of its activity.

The process begins with obtaining the three-dimensional structures of the ligand and the target protein, often from crystallographic data in the Protein Data Bank (PDB). nih.gov Docking algorithms, implemented in software like AutoDock, then systematically sample numerous positions and conformations of the ligand within the protein's binding site. mdpi.comscispace.com Each conformation is scored based on a function that estimates the binding free energy, with lower energy scores indicating more favorable binding. mdpi.com

A detailed analysis of the top-ranked docking poses reveals the specific ligand-scaffold interactions. Key interactions that stabilize the complex include:

Hydrogen Bonds: Formed between the sulfonamide group's -NH2 and -SO2 moieties and polar residues in the binding pocket.

Hydrophobic Interactions: Involving the bromodifluorophenyl ring and nonpolar amino acid residues.

Halogen Bonds: The bromine atom can act as an electrophilic region, potentially interacting with nucleophilic sites in the protein.

π-π Stacking: Possible interactions between the aromatic ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. iucr.org

Following docking, molecular dynamics (MD) simulations are often performed to assess the dynamic stability of the predicted ligand-protein complex over time, providing further insight into the reliability of the binding mode. mdpi.com

Note: The following table presents representative, hypothetical results from a molecular docking study to illustrate the type of data generated. The target protein and specific findings are for exemplary purposes only.

Representative Molecular Docking Results for this compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction | | :--- | :--- | :--- | :--- | | Example Kinase (e.g., 3XXX) | -8.5 | Asn220, Lys211 | Hydrogen Bond | | | Val180, Leu250 | Hydrophobic | | | Trp245 | π-π Stacking | | Example Protease (e.g., 4YYY) | -7.9 | Gly143, Ser195 | Hydrogen Bond | | | His57, Met192 | Hydrophobic |

Viii. Structure Reactivity and Structure Property Relationship Studies in Designed Systems

Influence of Fluorine Substitution Pattern on Aromatic Ring Reactivity and Electronic Properties

The presence and positioning of fluorine atoms on a benzene (B151609) ring profoundly alter its electronic landscape and reactivity. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the aromatic ring. However, it also possesses lone pairs of electrons that can be donated to the ring through a resonance or mesomeric effect (+M). In the case of 2-Bromo-4,5-difluorobenzenesulfonamide, these competing effects govern the ring's properties.

The two fluorine atoms at the C4 and C5 positions, along with the bromine at C2 and the sulfonamide at C1, make the aromatic ring electron-deficient. This general deactivation is a cumulative result of the strong inductive effects of the halogen and sulfonyl groups. This reduced electron density has several consequences:

Enhanced Stability and Resistance: Fluorine substitution can increase the stability of the aromatic ring, leading to greater thermal stability and resistance to addition reactions. nih.govacs.org The contribution of fluorine's π-orbitals can stabilize the ring system. nih.govacs.org

Activation towards Nucleophilic Aromatic Substitution (SNAr): While the ring is deactivated towards electrophilic substitution, the strong electron-withdrawing nature of the substituents stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution. stackexchange.com This significantly lowers the activation energy for the addition of a nucleophile, making the ring susceptible to SNAr reactions. stackexchange.com The rate-determining step in SNAr is typically the initial attack by the nucleophile, which is accelerated by substituents that can stabilize the resulting anion. stackexchange.com Fluorine's high electronegativity is particularly effective at providing this stabilization through its inductive effect. stackexchange.com